N-(2-Methoxy-5-methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide
Description
This compound features a methoxyphenyl group (2-methoxy-5-methyl substitution), a formamide core, and a hydrazinecarbonyl bridge linked to a 1-methylpiperidin-4-ylidene moiety. The hydrazinecarbonyl group enables hydrogen bonding and coordination interactions, while the methoxyphenyl and piperidine moieties contribute to lipophilicity and conformational flexibility . Such attributes make it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors requiring multi-functional interactions.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-11-4-5-14(23-3)13(10-11)17-15(21)16(22)19-18-12-6-8-20(2)9-7-12/h4-5,10H,6-9H2,1-3H3,(H,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVZRBBUPJDNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=C2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 1-methylpiperidine-4-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-Methoxy-5-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-Methoxy-5-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately affecting cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing key structural motifs (e.g., hydrazinecarbonyl, methoxyphenyl, piperidine derivatives). Below is a detailed analysis:
Functional Group-Based Comparisons
Hydrazinecarbonyl Derivatives
Methoxyphenyl-Containing Compounds
| Compound Name | Structural Features | Key Differences | Unique Properties |
|---|---|---|---|
| Target Compound | 2-Methoxy-5-methylphenyl, piperidinylidene | N/A | Enhanced lipophilicity from methyl substitution; potential CNS activity |
| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Methoxyphenyl-amino, dimethylaniline | Simpler structure; no hydrazinecarbonyl | Fluorescence properties; used in dye synthesis |
| N-(4-Ethylphenyl)-2-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide | Methoxyphenyl-oxadiazole, piperidine | Oxadiazole instead of hydrazinecarbonyl | Anticancer activity due to oxadiazole’s electron-deficient ring |
Piperidine/Piperidinylidene Derivatives
| Compound Name | Structural Features | Key Differences | Unique Properties |
|---|---|---|---|
| Target Compound | 1-Methylpiperidin-4-ylidene | N/A | Planar piperidinylidene enhances π-stacking interactions |
| N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-5-sulfamoylthiophene-3-carboxamide | Piperidine-imidazole, sulfamoylthiophene | Imidazole and sulfonamide groups | Antibacterial activity; targets bacterial gyrase |
| 1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride | Chlorothiazole-piperidine | Chlorothiazole substituent | Insecticidal properties; disrupts ion channels |
Solubility and Reactivity
- The target compound ’s methoxy and methyl groups improve membrane permeability but reduce aqueous solubility compared to derivatives like N-[4-(hydrazinecarbonyl)phenyl]-2-methylpropanamide, which lacks aromatic bulk .
- Piperidinylidene derivatives (e.g., target compound) exhibit faster hydrolysis rates than saturated piperidine analogs due to ring strain .
Biological Activity
N-(2-Methoxy-5-methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide, also known as ChemDiv Compound ID 3788-0831, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical structure, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, pyrazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These studies suggest that the incorporation of specific substituents in the structure can enhance the anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
There is also evidence supporting the antimicrobial potential of similar compounds. For example, certain pyrazole carboxamides demonstrated significant antifungal activity against pathogenic fungi. The structure of this compound may confer similar properties, warranting further investigation into its antimicrobial effects .
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Cell Cycle Disruption : Interference with cell cycle progression leading to cell death.
- Antioxidant Activity : Potential scavenging of free radicals, reducing oxidative stress in cells.
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of various hydrazone derivatives, including those related to this compound, researchers found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability and concluded that modifications in the chemical structure led to enhanced anticancer activity .
Study 2: Antifungal Activity Evaluation
Another study focused on evaluating the antifungal activities of pyrazole derivatives revealed that specific structural features contributed to their effectiveness against various fungal strains. The results indicated that compounds with hydrazine and piperidine functionalities showed promising antifungal properties, suggesting that this compound could potentially exhibit similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
